molecular formula C5H10N4O B1379249 5-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine CAS No. 1600922-95-9

5-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine

Cat. No.: B1379249
CAS No.: 1600922-95-9
M. Wt: 142.16 g/mol
InChI Key: IASRKCSVBMWLTF-UHFFFAOYSA-N
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Description

5-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine: is a heterocyclic compound containing an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amine and oxadiazole functionalities makes it a versatile molecule for chemical modifications and reactions.

Biochemical Analysis

Biochemical Properties

5-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as nicotinamide N-methyltransferase (NNMT). This interaction can influence the methylation status of histones and DNA, thereby affecting gene expression and cellular metabolism . Additionally, this compound can modulate the activity of peptides, impacting signaling pathways and cellular communication .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the regulation of metabolic pathways, leading to changes in energy utilization and glucose metabolism . This compound can also impact the expression of proinflammatory and anti-inflammatory cytokines, thereby modulating immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme modulation. It acts as an inhibitor of NNMT, which plays a crucial role in nicotinamide metabolism . By inhibiting NNMT, this compound can alter the methylation status of histones and DNA, leading to changes in gene expression and cellular metabolism. Additionally, it can interact with peptides, influencing their structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance metabolic processes and improve glucose metabolism . At higher doses, it can lead to toxic effects, including disruptions in cellular function and adverse immune responses . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nicotinamide metabolism. It interacts with enzymes such as NNMT, influencing the methylation of histones and DNA . This interaction can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation within different cellular compartments . The compound’s distribution can affect its activity and function, as it may be concentrated in areas where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the nucleus and cytoplasm . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular distribution of this compound can impact its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of N,N-dimethylformamide dimethyl acetal with hydrazine derivatives, followed by cyclization to form the oxadiazole ring. The reaction conditions often require moderate temperatures and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 5-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 5-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to form stable complexes with biomolecules makes it valuable for biochemical assays .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for drug development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers .

Comparison with Similar Compounds

    5-(aminomethyl)-1,2-oxazol-3(2H)-one (Muscimol): A compound with similar structural features but different biological activity.

    N,N-dimethyl-1,2,4-triazole-3-amine: Another heterocyclic compound with comparable reactivity but distinct applications.

Uniqueness: 5-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine is unique due to its combination of amine and oxadiazole functionalities. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industry .

Properties

IUPAC Name

5-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O/c1-9(2)5-7-4(3-6)10-8-5/h3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASRKCSVBMWLTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NOC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1600922-95-9
Record name 5-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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